molecular formula C12H10O2 B1282923 2-Furyl(4-methylphenyl)methanone CAS No. 13365-62-3

2-Furyl(4-methylphenyl)methanone

Cat. No.: B1282923
CAS No.: 13365-62-3
M. Wt: 186.21 g/mol
InChI Key: CCZNSSWUBXNIPL-UHFFFAOYSA-N
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Description

2-Furyl(4-methylphenyl)methanone, also known by its CAS number 13365-62-3, is an organic compound with the molecular formula C12H10O2. This compound features a furan ring attached to a benzene ring with a methyl group at the para position and a methanone group linking the two aromatic systems. It is a solid at room temperature and is used in various chemical applications .

Scientific Research Applications

2-Furyl(4-methylphenyl)methanone has several applications in scientific research:

Future Directions

For more detailed information, refer to the Material Safety Data Sheet (MSDS) and relevant peer-reviewed papers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-furylmethanone and 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same Friedel-Crafts acylation reaction, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically quenched with water, and the product is purified by recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Furyl(4-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Furyl(4-methylphenyl)methanone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

    2-Furyl(4-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a methyl group.

    2-Furyl(4-nitrophenyl)methanone: Contains a nitro group on the benzene ring.

    2-Furyl(4-methoxyphenyl)methanone: Features a methoxy group on the benzene ring.

Uniqueness: 2-Furyl(4-methylphenyl)methanone is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of the methyl group enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to its analogs with electron-withdrawing groups .

Properties

IUPAC Name

furan-2-yl-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZNSSWUBXNIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546943
Record name (Furan-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13365-62-3
Record name (Furan-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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